4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula . It is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoic acid moiety, making it versatile for various applications in chemistry, biology, and medicine. This compound is notable for its potential therapeutic effects and its role as a building block in organic synthesis.
This compound can be sourced from various chemical suppliers and is classified under amino acids and their derivatives. Its structural features include an amino group (-NH2), a methoxy group (-OCH3), and a butanoic acid backbone, which categorize it as an amino acid derivative with potential neuroprotective properties.
The synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride typically involves several key steps:
In industrial settings, these methods are optimized for higher yields and purity using advanced techniques such as continuous flow reactors and automated synthesis systems.
The molecular structure of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride can be represented as follows:
The compound's three-dimensional structure allows it to interact with biological targets effectively, contributing to its functional properties in medicinal chemistry.
4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride can undergo various chemical reactions:
The mechanism of action for 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride involves its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) pathway. This interaction leads to neuroprotective effects by modulating neurotransmission and reducing excitotoxicity in neuronal cells. Additionally, it has been shown to influence inflammatory pathways by decreasing the production of pro-inflammatory cytokines .
The melting point, boiling point, and specific heat capacity are critical for understanding the compound's behavior under different conditions but need precise experimental determination for accurate values.
4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride has several applications across different fields:
This compound's versatility makes it a valuable asset in both research and industrial applications, highlighting its significance in advancing scientific knowledge and therapeutic strategies.
4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride (CAS 65076-36-0) is a specialized synthetic amino acid derivative featuring a methoxyphenyl group at the C4 position of its aliphatic backbone. This structural motif confers unique biochemical properties, positioning it as a valuable scaffold in medicinal chemistry and drug development. The compound's significance arises from three key attributes:
Bioactive Precursor Potential: The presence of both a free carboxylic acid and a primary amine enables its integration into peptidomimetics or prodrugs. Its structural similarity to endogenous amino acids allows it to mimic natural metabolic intermediates, particularly in neurotransmitter systems. For example, analogs of γ-aminobutyric acid (GABA) containing aryl substituents—such as the 4-methoxyphenyl group in this compound—have demonstrated activity as inhibitors of GABA transporters (GATs), which are critical targets in neurodegenerative and psychiatric disorders [9].
Theranostic Applications: Modifications of amino acid backbones with aromatic groups (e.g., dansyl or methoxyphenyl) enhance albumin-binding properties, prolonging systemic circulation. Recent research on dansylated amino acid–modified prostate-specific membrane antigen (PSMA) ligands (e.g., ⁶⁸Ga/¹⁷⁷Lu-LNC1011) highlights how aryl-aliphatic amino acid derivatives improve tumor targeting in radiopharmaceuticals [5]. The 4-methoxyphenyl group in this compound could similarly facilitate the design of long-acting diagnostic or therapeutic agents.
Synthetic Versatility: The hydrochloride salt form improves stability and solubility, making it preferable for solid-phase synthesis and purification. This is critical for automated peptide synthesis workflows, where hydrochlorides mitigate side reactions during coupling [4].
Table 1: Key Features Enabling Research Applications
Structural Feature | Functional Role | Research Area |
---|---|---|
Primary amine (-NH₂) | Enables peptide bond formation; protonation modulates BBB penetration | Medicinal chemistry |
Carboxylic acid (-COOH) | Coordination site for radiometals (e.g., ⁶⁸Ga); salt formation | Radiopharmaceuticals |
4-Methoxyphenyl group | Enhances lipophilicity & albumin binding; electron-donating effects | Drug delivery systems |
Aliphatic spacer (C4 chain) | Mimics endogenous GABA; conformational flexibility | Neuropharmacology |
The compound emerged from broader investigations into substituted GABA analogs and arylalkyl amino acids. Key milestones include:
1970s–1990s: Early research on GABA derivatives identified nipecotic acid and guvacine as GAT inhibitors but highlighted their poor blood-brain barrier (BBB) penetration due to zwitterionic character. This spurred interest in N-arylalkyl substitutions to enhance lipophilicity. The synthesis of 4-aryl-GABA analogs like 4-amino-4-(4-methoxyphenyl)butanoic acid was first reported in patent literature during this period, primarily as intermediates for anticonvulsants [9].
Early 2000s: Advances in automated peptide synthesis renewed attention to aryl-substituted amino acids as "non-natural" building blocks. The methoxyphenyl group was recognized for its balance of lipophilicity (LogP ~1.8) and metabolic stability, leading to standardized commercial availability (e.g., Enamine Store catalog #ENAH90822604) [1].
2015–2020: Systematic studies evaluated α-/β-hydroxy-substituted amino acids as GAT inhibitors. Although 4-amino-4-(4-methoxyphenyl)butanoic acid itself was not directly tested, its structural analogs showed moderate activity at mGAT3/mGAT4 subtypes (IC₅₀ ~100 μM), validating the pharmacological relevance of the 4-aryl-GABA scaffold [9].
2025: Untargeted metabolomic studies identified 4-aminobutyric acid derivatives as aging markers in fermented beverages like Hongqujiu, underscoring the compound’s potential role in microbial biosynthesis pathways [7].
Table 2: Historical Development Timeline
Year Range | Key Advancement | Impact |
---|---|---|
1970s–1990s | Synthesis of 4-aryl-GABA analogs | Basis for CNS drug candidates |
2000–2010 | Commercialization as HCl salt (≥95% purity) | Accessibility for high-throughput screening |
2015–2020 | mGAT inhibition studies of structural analogs | Validation of target engagement potential |
2025 | Metabolomic detection in fermentation systems | New roles in food chemistry & biotechnology |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4